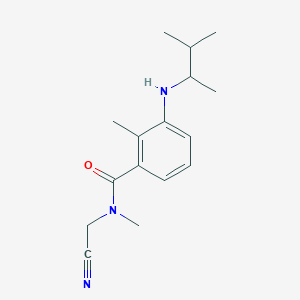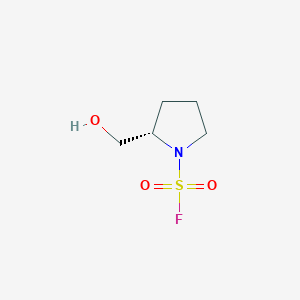
(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride, also known as sulfonyl fluoride, is a chemical compound that has been extensively used in scientific research. It is a reactive compound that can selectively modify proteins and enzymes, making it a valuable tool for studying their structure and function.
作用機序
(2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride acts as a potent irreversible inhibitor of serine proteases, such as chymotrypsin and trypsin. It covalently binds to the active site of the enzyme, forming a stable complex that prevents substrate binding and catalysis. The (2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride group is highly reactive and can form a covalent bond with the hydroxyl group of the serine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride depend on the specific enzyme or protein being studied. In general, it can cause a decrease in enzymatic activity and a change in protein structure, leading to altered function. It has been used to investigate the role of specific enzymes in various biological processes, such as blood clotting and digestion.
実験室実験の利点と制限
The advantages of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride in lab experiments include its high selectivity and irreversible binding to enzymes, allowing for precise investigation of their function. It is also relatively easy to use and can be readily synthesized. However, its reactivity and potential toxicity must be carefully considered when handling and using it in experiments.
将来の方向性
There are many potential future directions for the use of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride in scientific research. One area of interest is the development of new inhibitors with improved selectivity and potency. Another direction is the investigation of the role of specific enzymes in disease states, such as cancer and inflammation. Additionally, (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride could be used in the development of new diagnostic and therapeutic agents.
Conclusion:
In conclusion, (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride is a valuable tool for studying the structure and function of proteins and enzymes. Its high selectivity and irreversible binding make it a powerful inhibitor for investigating enzymatic activity. However, its reactivity and potential toxicity must be carefully considered when using it in lab experiments. There are many potential future directions for the use of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride in scientific research, and it is likely to continue to play an important role in the study of biological systems.
合成法
The synthesis of (2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride is a multi-step process involving the reaction of pyrrolidine with chlorosulfonic acid, followed by the addition of formaldehyde and hydrogen fluoride. The resulting product is a white crystalline powder that is highly reactive and must be handled with care.
科学的研究の応用
(2S)-2-(Hydroxymethyl)pyrrolidine-1-(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride fluoride has been widely used in scientific research as a tool for studying the structure and function of proteins and enzymes. It can selectively modify the active site of enzymes, allowing researchers to investigate their catalytic mechanisms and substrate specificity. It has also been used to label proteins for various applications, such as protein purification and identification.
特性
IUPAC Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-2-5(7)4-8/h5,8H,1-4H2/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLXJXATMMJNG-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Hydroxymethyl)pyrrolidine-1-sulfonyl fluoride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

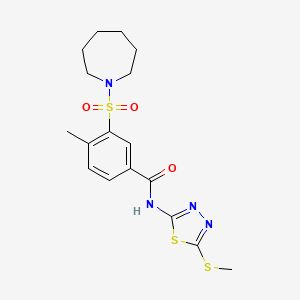
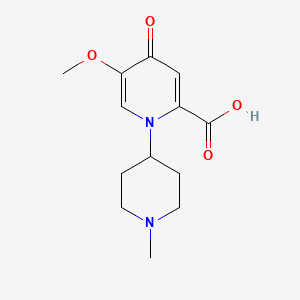
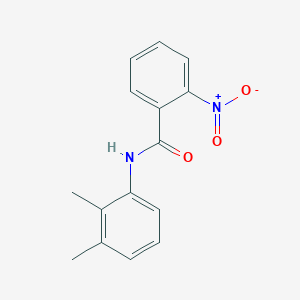

![methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2620192.png)

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620196.png)
![N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2620197.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2620198.png)
![(3aR,7aS)-5-isopropyl-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2620200.png)
![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-enamide](/img/structure/B2620201.png)

